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molecular formula C18H19N3 B8746932 4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile

4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B8746932
M. Wt: 277.4 g/mol
InChI Key: VESFJGOJKXWHCB-UHFFFAOYSA-N
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Patent
US04696920

Procedure details

4-phenylpiperazine (41.4 g, 0.26 mol) was added to a solution of 4-(bromomethyl)benzonitrile (25 g, 0.13 mol) in 60 ml ethanol and the mixture was refluxed for one hour. After filtration of the precipitated N-phenylpiperazinium bromide, the filtrate was evaporated and the residue was recrystallized in a chloroform: acetone mixture to afford 28.6 g (79% yield) of 4-(4-phenylpiperazinylmethyl)benzonitrile.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1.CC(C)=O>C(O)C>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
25 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration of the precipitated N-phenylpiperazinium bromide
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized in a chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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